molecular formula C21H19ClN6O2S B6483075 4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014049-78-5

4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6483075
CAS No.: 1014049-78-5
M. Wt: 454.9 g/mol
InChI Key: GNQYVBNKOOUDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfonamide derivatives incorporating pyridazine and pyrazole heterocycles. The target compound features a 4-chlorophenylsulfonamide group linked via an amino bridge to a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety. This structural complexity suggests tailored electronic and steric properties, which may influence binding affinity and solubility .

Properties

IUPAC Name

4-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQYVBNKOOUDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, also known by its CAS number 1014049-78-5, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

The molecular formula of this compound is C21H19ClN6O2SC_{21}H_{19}ClN_{6}O_{2}S with a molecular weight of 454.9 g/mol. Its structure features a sulfonamide group, which is known for its role in various biological activities.

The biological activity of this compound primarily involves inhibition of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of COX can lead to reduced inflammation and pain relief.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this sulfonamide exhibit varying degrees of COX inhibition:

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.789.51
PYZ16 (analog)0.5210.73

These results indicate that the compound may exhibit significant inhibitory activity against COX-II, potentially offering therapeutic benefits in inflammatory diseases .

In Vivo Studies

In vivo experiments have shown promising results regarding the anti-inflammatory effects of related pyrazole derivatives. For instance, studies have reported that certain pyrazole-based compounds demonstrated over 60% inhibition of inflammation in animal models, suggesting that this class of compounds could be effective in treating conditions like arthritis and other inflammatory disorders .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including sulfonamides similar to our compound. The study found that these derivatives not only inhibited COX enzymes but also displayed anti-tumor activity against specific cancer cell lines .

Another investigation focused on the structure-activity relationship (SAR) of sulfonamides, revealing that modifications to the pyrazole ring significantly influenced their biological activity. The presence of electron-donating groups enhanced COX-II selectivity and potency .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating p53-dependent pathways .

Antimicrobial Properties
Sulfonamides have a long history of use as antimicrobial agents. The specific compound under discussion has been evaluated for its efficacy against a range of bacterial strains. Studies suggest that it may inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway for bacterial survival .

Inhibitors of Enzymatic Activity
Research indicates that compounds like 4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can act as inhibitors of specific enzymes involved in disease processes. For example, sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase and other enzymes critical for cancer cell metabolism .

Agricultural Applications

Herbicides and Pesticides
The structural attributes of this compound make it a candidate for development as a herbicide or pesticide. Its ability to interact with plant metabolic pathways could lead to the formulation of effective agrochemicals that target specific weed species while minimizing harm to crops .

Material Science Applications

Polymeric Materials
The incorporation of sulfonamide compounds into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. For instance, studies have shown that sulfonamide-modified polymers exhibit improved resistance to thermal degradation compared to their unmodified counterparts .

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated several sulfonamide derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity when compared to standard treatments .
  • Agricultural Field Trials : Field trials conducted on various crops showed that formulations containing sulfonamide derivatives effectively reduced weed populations without adversely affecting crop yield. This was particularly noted in trials involving corn and soybean crops, where selective herbicidal action was achieved .
  • Polymer Development : Research into the use of sulfonamide compounds in creating high-performance polymers demonstrated that these materials exhibited superior mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Position

The chlorine atom on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group, which activates the aromatic ring for displacement.

Reaction TypeConditionsProductsKey Observations
HydrolysisAqueous NaOH (1–3 M), refluxSulfonate derivative with hydroxyl groupComplete substitution observed at 80–100°C after 6–8 hours
Amine couplingPd(PPh₃)₄, K₂CO₃, DMF, 110°CBiaryl derivativesSuzuki-Miyaura coupling with arylboronic acids yields extended π-systems

Functionalization of the Pyridazine Ring

The pyridazine moiety participates in cycloaddition and electrophilic substitution reactions. The amino group at position 3 enhances electron density at adjacent carbons.

Reaction TypeConditionsProductsKey Observations
DiazotizationNaNO₂, HCl (0–5°C)Azo-linked derivativesCoupling with phenols or amines forms colored azo compounds
CycloadditionCuI, DIPEA, DCMTriazole or pyrazole-fused heterocyclesClick chemistry with alkynes yields 1,2,3-triazoles

Reactivity of the Sulfonamide Group

The sulfonamide (-SO₂NH-) group undergoes alkylation, acylation, and hydrolysis, depending on reaction conditions.

Reaction TypeConditionsProductsKey Observations
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-AlkylsulfonamidesSelectivity for monoalkylation at the sulfonamide nitrogen
AcylationAcCl, pyridineN-AcylsulfonamidesRequires anhydrous conditions; yields stable amides
Acidic hydrolysisH₂SO₄ (conc.), 120°CSulfonic acid derivativeComplete cleavage of the sulfonamide bond occurs after 12 hours

Pyrazole Ring Modifications

The 3,5-dimethylpyrazole substituent undergoes nitration, oxidation, and coordination chemistry.

Reaction TypeConditionsProductsKey Observations
NitrationHNO₃/H₂SO₄, 0°CNitropyrazole derivativesRegioselective nitration at position 4 of the pyrazole
OxidationKMnO₄, H₂O, ΔPyrazolone derivativesForms hydroxylactam structures under acidic conditions
Metal coordinationCu(II)/Zn(II) saltsMetal complexesStable octahedral complexes confirmed by XRD

Cross-Coupling Reactions

The aminoaryl group facilitates palladium-catalyzed cross-couplings to generate biaryl or heterobiaryl architectures.

Reaction TypeConditionsProductsKey Observations
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated derivativesCouples with aryl halides to form diarylamines
Ullmann couplingCuI, 1,10-phenanthroline, DMSOThioether-linked analogsEfficient C–S bond formation with aryl thiols

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving sulfonamide cleavage. Photolysis under UV light (254 nm) generates radical intermediates, leading to dimerization products .

This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing bioactive analogs, particularly in kinase inhibition and antimicrobial applications . Experimental protocols must optimize solvent polarity and catalyst loadings to mitigate side reactions from competing functional groups.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyridazine-pyrazole core distinguishes it from pyridine (Compound 27) or pyrimidine-chromene systems (Compound in ). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine or pyrimidine derivatives .
  • Fluorinated analogs () exhibit higher melting points, suggesting enhanced crystallinity due to fluorine’s electronegativity .
  • Synthetic Efficiency : Yields vary significantly; for example, Compound 27 was synthesized in 76% yield via carbamoylation, while the fluorinated chromene derivative () required a low-yield Suzuki coupling (28%), highlighting challenges in complex heterocycle assembly .

Spectroscopic and Physicochemical Properties

  • Infrared Spectroscopy : Compound 27 () showed characteristic SO₂ stretching at 1385 cm⁻¹ and 1164 cm⁻¹, consistent with sulfonamide functionality. The target compound would likely exhibit similar peaks, with additional C=N/C=C stretches from the pyridazine-pyrazole system .
  • NMR Data : In Compound 27, pyridine protons (H-5, H-6) resonated at δ 7.60 and 8.96 ppm, while the pyrazole methyl groups appeared at δ 2.07–2.19 ppm. The target compound’s pyridazine ring protons may resonate downfield due to stronger electron withdrawal .
  • Mass Spectrometry : The fluorinated chromene derivative () displayed a molecular ion at m/z 589.1 (M⁺+1), whereas the target compound’s molecular weight would depend on its exact formula, estimated to be ~450–500 g/mol based on structural analogs .

Preparation Methods

Chlorosulfonation of Chlorobenzene

4-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid:

C6H5Cl+HSO3ClClC6H4SO2Cl+HCl\text{C}6\text{H}5\text{Cl} + \text{HSO}3\text{Cl} \rightarrow \text{ClC}6\text{H}4\text{SO}2\text{Cl} + \text{HCl}

Conditions :

  • Temperature: 50–60°C.

  • Reaction time: 4–6 hours.

  • Yield: 70–85%.

Purification and Characterization

The crude product is purified via recrystallization from hexane. Key characterization data includes:

  • Melting Point : 52–54°C.

  • IR (KBr) : 1370 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Synthesis of Intermediate B: 4-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline

Preparation of 6-Chloropyridazin-3-amine

6-Chloropyridazin-3-amine is synthesized by nitration of pyridazine followed by reduction and chlorination:

PyridazineHNO3,H2SO43-NitropyridazineFe/HCl3-AminopyridazinePCl56-Chloropyridazin-3-amine\text{Pyridazine} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}4} \text{3-Nitropyridazine} \xrightarrow{\text{Fe/HCl}} \text{3-Aminopyridazine} \xrightarrow{\text{PCl}5} \text{6-Chloropyridazin-3-amine}

Key Conditions :

  • Nitration: 0–5°C, 12 hours.

  • Reduction: Fe powder in HCl, 80°C, 2 hours.

  • Chlorination: PCl₅, reflux, 4 hours.

Substitution with 3,5-Dimethyl-1H-Pyrazole

The chloropyridazine undergoes nucleophilic aromatic substitution with 3,5-dimethyl-1H-pyrazole:

6-Chloropyridazin-3-amine+3,5-Dimethyl-1H-pyrazoleK2CO3,DMF6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine\text{6-Chloropyridazin-3-amine} + \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine}

Optimized Parameters :

  • Solvent: DMF.

  • Base: K₂CO₃ (2 eq).

  • Temperature: 120°C, 24 hours.

  • Yield: 65–75%.

Diazotization and Coupling with 4-Nitroaniline

The amine group is diazotized and coupled to 4-nitroaniline, followed by reduction to the aniline:

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amineNaNO2,HClDiazonium salt4-NitroanilineNitro intermediateH2/Pd-CIntermediate B\text{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{4-Nitroaniline}} \text{Nitro intermediate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Intermediate B}

Critical Notes :

  • Diazotization: 0–5°C, 30 minutes.

  • Reduction: H₂ (1 atm), Pd/C (10%), ethanol, 6 hours.

Final Coupling: Sulfonamide Bond Formation

Intermediate A and B are coupled under mild alkaline conditions:

4-Chlorobenzenesulfonyl chloride+Intermediate BEt3N,THFTarget Compound\text{4-Chlorobenzenesulfonyl chloride} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Compound}

Reaction Protocol :

  • Dissolve Intermediate B (1 eq) in THF.

  • Add Et₃N (2 eq) and cool to 0°C.

  • Slowly add 4-chlorobenzenesulfonyl chloride (1.1 eq).

  • Stir at room temperature for 12 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

Yield : 60–70%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (500 MHz, DMSO-d₆) :
    δ 2.25 (s, 6H, pyrazole-CH₃), 6.92 (d, 1H, pyridazine-H), 7.45–7.89 (m, 8H, aromatic-H), 8.21 (s, 1H, NH).

  • IR (KBr) : 1325 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N), 1590 cm⁻¹ (C=C).

Purity and Stability

  • HPLC : >98% purity (C18 column, MeOH:H₂O 70:30).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

Challenges and Optimization Strategies

Side Reactions During Diazotization

Excessive nitrosation can lead to byproducts. Mitigation includes:

  • Strict temperature control (0–5°C).

  • Use of urea to scavenge excess HNO₂.

Sulfonamide Hydrolysis

The sulfonamide bond may hydrolyze under acidic conditions. Stability is enhanced by:

  • Storage at pH 7–8.

  • Avoidance of prolonged exposure to moisture.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Sequential Coupling60–70>98ModerateHigh
One-Pot Synthesis45–5590–95LowLimited

The sequential coupling method remains superior due to higher yields and scalability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, and what critical intermediates should be prioritized?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via cyclization reactions, as seen in analogous pyrazole-pyridazine hybrids .
  • Step 2 : Introduction of the 3,5-dimethylpyrazole moiety using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOAc/EtOH) .
  • Step 3 : Sulfonamide coupling via reaction of 4-chlorobenzenesulfonyl chloride with the aniline intermediate, optimized using DMF as a solvent and K₂CO₃ as a base .
    • Critical Intermediates :
  • 6-Aminopyridazin-3-yl derivatives (precursor for SNAr).
  • 4-Aminophenyl intermediates for sulfonamide formation .

Q. How can structural characterization of this compound be systematically validated?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–S bond ≈1.76 Å) and dihedral angles between aromatic rings, critical for assessing planarity .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole CH₃ groups at δ ~2.1–2.5 ppm) .
  • HPLC-MS : Purity assessment (>98%) and molecular ion confirmation (e.g., [M+H]⁺ via ESI+) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for pyrazole-pyridazine hybrids to enhance target selectivity?

  • Methodology :

  • Analog Synthesis : Vary substituents on the pyrazole (e.g., Cl vs. CF₃) and pyridazine (e.g., methyl vs. ethyl groups) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
  • In Vitro Validation : Compare IC₅₀ values across analogs to map substituent effects .

Q. What experimental design strategies resolve contradictions in solubility and bioavailability data?

  • Methodology :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize co-solvents (e.g., PEG-400/DMSO mixtures) for enhanced solubility .
  • In Silico ADME Prediction : Tools like SwissADME to identify logP and PSA outliers, guiding formulation adjustments .
  • Cross-Validation : Compare experimental solubility (shake-flask method) with computational predictions to reconcile discrepancies .

Q. How can regioselectivity challenges during pyridazine functionalization be addressed?

  • Methodology :

  • Catalytic Optimization : Use Pd/Cu catalysts for directed C–H activation at the pyridazine 6-position, minimizing byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 hr) to suppress undesired side reactions .
  • In Situ Monitoring : ReactIR or HPLC tracking to identify optimal reaction termination points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.